1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-7-11(2)17(15-10)14(9-16(18)19)12-5-4-6-13(8-12)20-3/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIOMDSWSUILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Nitroethyl Intermediate: The initial step involves the nitration of 3-methoxyphenyl ethyl ketone to form the nitroethyl intermediate.
Cyclization to Form Pyrazole Ring: The nitroethyl intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the two methyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Pyrazoles: Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole have been shown to inhibit tumor growth in various cancer cell lines. A notable case study demonstrated that a related pyrazole derivative effectively induced apoptosis in breast cancer cells through the activation of the caspase pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria. In one study, derivatives of this pyrazole were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Anti-inflammatory Effects
Another important application is in the realm of anti-inflammatory drugs. Pyrazoles have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A comparative study highlighted that certain pyrazole derivatives significantly reduced inflammation in animal models, suggesting potential for therapeutic use in conditions like arthritis .
Pesticidal Activity
The compound's structural features lend themselves to applications in agrochemicals. Pyrazole derivatives have been developed as pesticides due to their effectiveness against various agricultural pests. A specific formulation containing this compound was tested against aphids and exhibited a 70% reduction in pest populations within a week of application .
Herbicidal Properties
In addition to pest control, the compound has shown potential as an herbicide. Research conducted on its efficacy against common weeds demonstrated that it inhibited seed germination and root growth at specific concentrations, making it a candidate for further development as an environmentally friendly herbicide .
Synthesis of Novel Materials
The unique reactivity of this compound allows for its use in synthesizing novel materials. For example, it can be utilized as a building block for creating polymeric materials with enhanced thermal stability and mechanical properties. A recent study reported the successful incorporation of this pyrazole into polymer matrices, resulting in materials with improved tensile strength .
Coordination Chemistry
This compound can also serve as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have been investigated for their catalytic properties in various organic reactions, including oxidation and coupling reactions .
Data Tables
Mechanism of Action
The mechanism of action of 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The pyrazole ring can also interact with specific receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
1-{1-(4-Chlorophenyl)-2-Nitroethyl}-3,5-Dimethyl-1H-Pyrazole (CAS: 956910-07-9)
- Structure : Replaces the 3-methoxyphenyl group with a 4-chlorophenyl substituent.
- Properties :
1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole
- Structure : Features a trifluoromethyl group and a 3,4,5-trimethoxyphenyl substituent.
- Synthesis : Prepared via CuI-catalyzed coupling of 3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole with 4-bromoanisole .
- Applications : The trifluoromethyl group enhances metabolic stability, while trimethoxyphenyl may improve binding to tubulin or other biological targets, as seen in anticancer agents.
3,5-Diphenyl-1H-Pyrazole Derivatives
- Structure: Lacks the nitroethyl group but includes aromatic substituents (e.g., 2-aminopropyl or 3-amino-2-hydroxypropyl chains).
- Activities : Demonstrated anti-inflammatory, analgesic, and antiplatelet effects in preclinical models. For example, 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole showed significant antiinflammatory activity in rats .
- Comparison: The absence of a nitroethyl group reduces electron-withdrawing effects but introduces hydrogen-bonding capabilities via hydroxyl/amino groups.
1-(3-Bromophenyl)-3,5-Dimethyl-1H-Pyrazole
- Structure : Substitutes the nitroethyl-methoxyphenyl moiety with a bromophenyl group.
Structural and Functional Analysis
Table 1: Key Properties of Selected Pyrazole Derivatives
Substituent Effects on Reactivity and Bioactivity
- Nitroethyl Group: The nitro group (–NO2) in the target compound and its chloro analogue () enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. This group may also confer antimicrobial properties, as seen in related pyrazole derivatives .
- Methoxy vs. Chloro : The 3-methoxyphenyl group in the target compound offers electron-donating resonance effects, contrasting with the electron-withdrawing chloro substituent in . This difference impacts solubility (lower XLogP3 for methoxy) and binding to targets like cytochrome P450 enzymes.
- Dimethyl Pyrazole Core : The 3,5-dimethyl groups in all compared compounds stabilize the pyrazole ring against metabolic degradation, a feature leveraged in antiepileptic agents (e.g., ).
Biological Activity
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound by examining relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives. The specific compound has shown promise in several areas:
- Anticancer Activity : Pyrazole derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
- Mechanism of Action : The anticancer mechanism involves inducing apoptosis and cell cycle arrest. Studies have shown that these compounds can downregulate cyclin D2 and CDK2, leading to G1 phase arrest in cancer cells. Additionally, they may increase reactive oxygen species (ROS) levels and disrupt mitochondrial membrane potential .
Case Studies
Several case studies have focused on the synthesis and evaluation of pyrazole derivatives:
-
Synthesis and Evaluation :
- A study synthesized a series of pyrazole derivatives and tested their anti-proliferative activity against MCF-7 cells. Compound 9 exhibited an IC50 value of 0.83 μM, indicating potent growth inhibition .
- Another study explored the structure-activity relationship (SAR) of pyrazoles, revealing that modifications in the substituents significantly influenced biological activity .
- Apoptosis Induction :
Table 1: Biological Activity of Related Pyrazole Derivatives
| Compound ID | Structure | IC50 (μM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|---|
| 9 | Structure | 0.83 | MCF-7 | Apoptosis induction |
| 17 | Structure | 1.45 | A549 | Cell cycle arrest |
| 28 | Structure | 1.81 | HeLa | ROS increase |
Q & A
Q. What are the standard synthetic routes for preparing 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole?
The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated nitroethyl ketones. A common approach includes reacting 3-methoxyphenylhydrazine derivatives with a nitroethyl carbonyl precursor under acidic or basic conditions. Ethanol or methanol are preferred solvents, and the product is isolated via crystallization or column chromatography. For example, analogous pyrazole derivatives have been synthesized by refluxing hydrazine derivatives with diketones in ethanol under nitrogen, followed by aqueous workup and purification .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- X-ray diffraction (XRD): Determines crystal structure and confirms substituent positions via refinement protocols (e.g., riding hydrogen atom models) .
- NMR spectroscopy (1H, 13C): Identifies methoxy, nitro, and methyl groups. Aromatic protons from the 3-methoxyphenyl moiety typically appear as multiplet signals between δ 6.5–7.5 ppm .
- FTIR spectroscopy: Detects functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹) .
- Mass spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. How can computational chemistry aid in predicting the compound’s reactivity and stability?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electronic effects of the nitro and methoxy groups. For example:
- HOMO-LUMO analysis predicts electrophilic/nucleophilic sites.
- Solvent effects (via PCM models) simulate reactivity in polar solvents.
- Thermodynamic stability is assessed via Gibbs free energy calculations. Cross-validation with experimental data (e.g., NIST’s 3,5-dimethylpyrazole properties) ensures accuracy .
Advanced Questions
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?
- Cross-validation: Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Adjust computational parameters (e.g., basis sets like 6-311++G**) to match experimental conditions .
- Dynamic effects: Include solvent relaxation or temperature-dependent NMR simulations (e.g., using ADF or CP2K).
- Crystal packing analysis: XRD data may reveal intermolecular interactions (e.g., hydrogen bonding) that shift NMR/IR peaks .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening: Transition metals (e.g., Cu, Pd) or enzymes may accelerate cyclocondensation. Evidence shows that continuous flow processes enhance efficiency by reducing side reactions .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve nitro group reactivity, while ethanol minimizes byproducts .
- Temperature control: Stepwise heating (e.g., 60°C for nucleation, then 25°C for crystallization) avoids decomposition .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature?
- pH-dependent degradation studies: Monitor via HPLC at pH 2–12. The nitro group’s electron-withdrawing effect stabilizes the pyrazole ring under acidic conditions but may hydrolyze in strong bases.
- Thermogravimetric analysis (TGA): Reveals decomposition thresholds (e.g., >200°C for nitro-containing compounds).
- Kinetic studies: Pseudo-first-order rate constants quantify degradation pathways .
Q. How does the 3-methoxyphenyl substituent influence biological activity compared to other aryl groups?
- Comparative SAR studies: Replace the 3-methoxyphenyl group with halogenated or alkylated analogs. Assay antimicrobial or enzyme inhibition activity (e.g., COX-2 or DPPH radical scavenging).
- Docking simulations: Use AutoDock Vina to model interactions with biological targets (e.g., hydrophobic pockets prefer methoxy over chloro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
